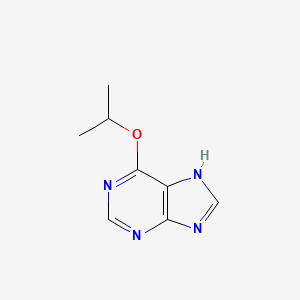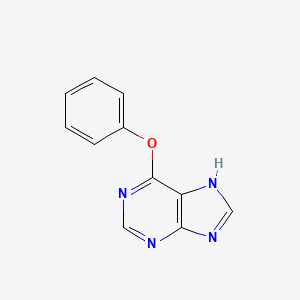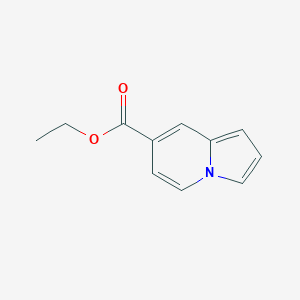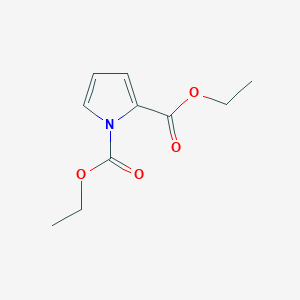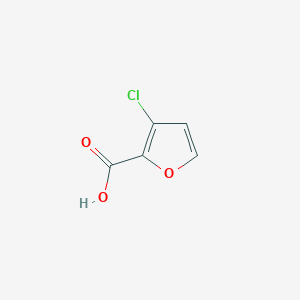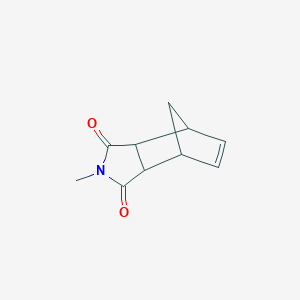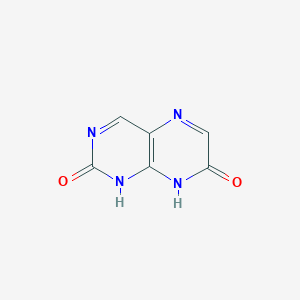
2,7(1H,8H)-Pteridinedione
Vue d'ensemble
Description
2,7(1H,8H)-Pteridinedione is a heterocyclic compound belonging to the class of pteridines. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. The structure of this compound consists of a fused ring system with nitrogen atoms at positions 1 and 8, and carbonyl groups at positions 2 and 7.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7(1H,8H)-Pteridinedione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of 2,4,5-triaminopyrimidine with glyoxal in the presence of an acid catalyst can yield this compound . Another approach involves the oxidation of 2,7-dihydroxy-1,8-naphthyridine using oxidizing agents such as potassium permanganate or hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2,7(1H,8H)-Pteridinedione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Higher oxidation state derivatives of pteridinedione.
Reduction: Dihydropteridines.
Substitution: Substituted pteridines with various functional groups.
Applications De Recherche Scientifique
2,7(1H,8H)-Pteridinedione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,7(1H,8H)-Pteridinedione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. The presence of carbonyl groups allows it to form hydrogen bonds and coordinate with metal ions, influencing its biological activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,7(1H,8H)-Pteridinedione can be compared with other similar compounds, such as:
1,8-Naphthyridine: Similar in structure but lacks the carbonyl groups at positions 2 and 7.
2,4,7-Trihydroxypteridine: Contains hydroxyl groups instead of carbonyl groups, leading to different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific arrangement of nitrogen and carbonyl groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1,8-dihydropteridine-2,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-4-2-7-3-1-8-6(12)10-5(3)9-4/h1-2H,(H2,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKLCHHLYGNHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC2=C1N=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344355 | |
| Record name | 2,7(1H,8H)-Pteridinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65882-62-4 | |
| Record name | 2,7(1H,8H)-Pteridinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


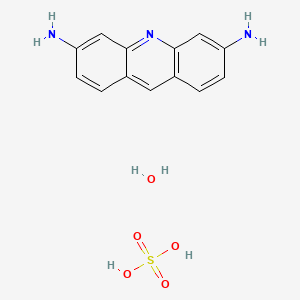
![3,5-Dimethylimidazo[1,5-a]pyridine](/img/structure/B3356274.png)
![N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B3356282.png)
![Imidazo[1,2-b]pyridazine, 6-methyl-2-phenyl-](/img/structure/B3356295.png)
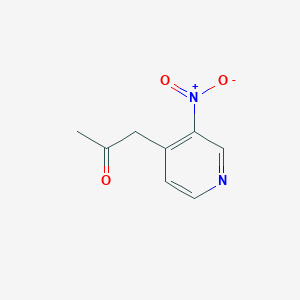
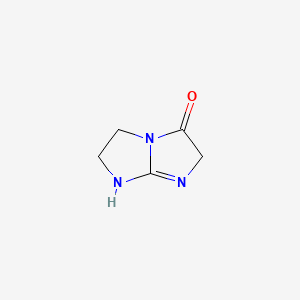

![1,4-Dihydropyrido[3,2-c]pyridazine](/img/structure/B3356334.png)
